molecular formula C9H21NO2 B139118 5,5-Diethoxypentan-1-amine CAS No. 21938-23-8

5,5-Diethoxypentan-1-amine

Cat. No. B139118
CAS RN: 21938-23-8
M. Wt: 175.27 g/mol
InChI Key: RUNMJSMLSGFSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Diethoxypentan-1-amine is a chemical compound with the molecular formula C9H21NO2 . It has an average mass of 175.268 Da and a monoisotopic mass of 175.157227 Da . This product is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of 5,5-Diethoxypentan-1-amine consists of 9 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in chemical databases such as ChemSpider .

Scientific Research Applications

Novel Synthesis Methods

  • Synthesis of Harmacine and Related Compounds: A study by King (2007) outlines a novel three-step synthesis of (±)-harmacine from 4,4-diethoxybutan-1-amine, and similarly, the synthesis of octahydroindole[2,3-a]quinolizine from 5,5-diethoxypentan-1-amine, highlighting its utility in creating complex heterocyclic structures (King, 2007).

Chemical Transformations and Reactions

  • Heterocyclic Steroids: Kasturi et al. (1973) investigated the thermal rearrangement of diethylamino-5-(m-methoxyphenoxy)-pent-2-yne, leading to the formation of different compounds, demonstrating the reactivity of similar structures (Kasturi, Govindan, Damodaran, & Subrahmanyam, 1973).
  • Creation of New Heterocyclic Bridged Ring Systems: Research by Gremmen et al. (1998) involved using 5,5-diethoxypentanal to synthesize new bridged β-carbolines, indicating the potential of 5,5-Diethoxypentan-1-amine in forming novel pentacyclic systems (Gremmen, Burm, Wanner, & Koomen, 1998).

Pharmaceutical Applications

  • Development of HIV Protease Inhibitors: L-735,524, a hydroxyaminopentane amide, was explored for its potential as a human immunodeficiency virus type 1 protease inhibitor, demonstrating the relevance of similar compounds in developing antiviral therapies (Vacca et al., 1994).

Biomass-Derived Chemicals

  • Synthesis of 5-Amino-1-Pentanol from Biomass: Li et al. (2020) developed a process for synthesizing 5-amino-1-pentanol from biomass-derived dihydropyran, highlighting the potential of 5,5-Diethoxypentan-1-amine in green chemistry and sustainable production of amines (Li, Tian, Liu, Tang, Xia, Chen, & Huang, 2020).

Industrial Applications

  • CO2 Capture in Gas Processing: A study by Nwaoha, Tontiwachwuthikul, and Benamor (2019) investigated the use of 1,5-diamino-2-methylpentane (a compound structurally related to 5,5-Diethoxypentan-1-amine) in enhancing CO2 capture in water-gas shift process plants, indicating the potential of such amines in industrial gas treatment processes (Nwaoha, Tontiwachwuthikul, & Benamor, 2019).

Safety And Hazards

The safety data sheet for 5,5-Diethoxypentan-1-amine suggests that any clothing contaminated by the product should be immediately removed and that individuals should move out of the dangerous area . Consultation with a physician and showing the safety data sheet is recommended .

properties

IUPAC Name

5,5-diethoxypentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2/c1-3-11-9(12-4-2)7-5-6-8-10/h9H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNMJSMLSGFSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80519201
Record name 5,5-Diethoxypentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Diethoxypentan-1-amine

CAS RN

21938-23-8
Record name 5,5-Diethoxypentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Diethoxypentan-1-amine
Reactant of Route 2
5,5-Diethoxypentan-1-amine
Reactant of Route 3
5,5-Diethoxypentan-1-amine
Reactant of Route 4
5,5-Diethoxypentan-1-amine
Reactant of Route 5
5,5-Diethoxypentan-1-amine
Reactant of Route 6
5,5-Diethoxypentan-1-amine

Citations

For This Compound
2
Citations
FD King - Journal of Heterocyclic Chemistry, 2007 - Wiley Online Library
A three‐step synthesis of (±)‐harmacine is described from the readily available 4,4‐diethoxybutan‐1‐amine via an acid‐mediated acyl iminium ion cyclisation. The synthesis of the …
Number of citations: 20 onlinelibrary.wiley.com
JPR Hermet, DW Porter, MJ Dearden… - Organic & …, 2003 - pubs.rsc.org
Three chiral diamines were synthesised and evaluated as sparteine surrogates in the lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine. The synthesis and attempted resolution …
Number of citations: 90 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.